Cas no 2308382-26-3 (1-{4-(dimethyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}prop-2-en-1-one)

1-{4-(Dimethyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}prop-2-en-1-one is a specialized chemical compound featuring a unique structural framework combining a 1,2,4-triazole moiety with a piperazine linker and an acryloyl group. This structure confers potential reactivity for applications in medicinal chemistry, particularly as a building block for kinase inhibitor development. The dimethyl-substituted triazole enhances stability, while the acryloyl group offers a reactive site for selective covalent modifications. Its piperazine component improves solubility and pharmacokinetic properties. The compound is suited for targeted drug discovery efforts, particularly in designing irreversible inhibitors. Careful handling is advised due to the acrylamide functionality, which may pose reactivity risks.
1-{4-(dimethyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}prop-2-en-1-one structure
2308382-26-3 structure
商品名:1-{4-(dimethyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}prop-2-en-1-one
CAS番号:2308382-26-3
MF:C12H19N5O
メガワット:249.312161684036
CID:5412524
PubChem ID:154763323

1-{4-(dimethyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}prop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • 1-[4-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1-piperazinyl]-2-propen-1-one
    • 1-{4-(dimethyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}prop-2-en-1-one
    • インチ: 1S/C12H19N5O/c1-4-12(18)17-7-5-16(6-8-17)9-11-14-13-10(2)15(11)3/h4H,1,5-9H2,2-3H3
    • InChIKey: RMBCTQYYVJJKDR-UHFFFAOYSA-N
    • ほほえんだ: C(N1CCN(CC2N(C)C(C)=NN=2)CC1)(=O)C=C

じっけんとくせい

  • 密度みつど: 1.21±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 482.5±55.0 °C(Predicted)
  • 酸性度係数(pKa): 4.55±0.10(Predicted)

1-{4-(dimethyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}prop-2-en-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26578807-1g
1-{4-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}prop-2-en-1-one
2308382-26-3 90%
1g
$0.0 2023-09-14
Enamine
EN300-26578807-1.0g
1-{4-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}prop-2-en-1-one
2308382-26-3 95.0%
1.0g
$0.0 2025-03-20

1-{4-(dimethyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}prop-2-en-1-one 関連文献

1-{4-(dimethyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}prop-2-en-1-oneに関する追加情報

Introduction to 1-{4-(dimethyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}prop-2-en-1-one (CAS No: 2308382-26-3)

1-{4-(dimethyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}prop-2-en-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, identified by its CAS number 2308382-26-3, belongs to a class of molecules that exhibit promising properties for further development in medicinal chemistry. The presence of multiple functional groups, including a piperazine moiety and a propenone backbone, makes it a candidate for various therapeutic applications.

The molecular structure of 1-{4-(dimethyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}prop-2-en-1-one incorporates several key features that contribute to its chemical reactivity and biological significance. The piperazine ring is known for its ability to interact with biological targets such as receptors and enzymes, making it a valuable scaffold in drug design. Additionally, the propenone group introduces a reactive site that can be utilized for further chemical modifications, enhancing the compound's versatility in synthetic chemistry.

In recent years, there has been growing interest in the development of novel compounds that can modulate neurotransmitter systems. The combination of the piperazine and triazole moieties in 1-{4-(dimethyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}prop-2-en-1-one suggests potential activity as a psychoactive agent. Research has indicated that such compounds may have applications in the treatment of neurological disorders by interacting with serotonin and dopamine receptors. The precise arrangement of these functional groups allows for selective binding to specific targets, which is crucial for achieving therapeutic efficacy while minimizing side effects.

The synthesis of 1-{4-(dimethyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}propenone involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the piperazine moiety typically involves nucleophilic substitution reactions, while the formation of the propenone group often requires dehydrative coupling or oxidation processes. Advanced synthetic techniques such as transition metal catalysis have been employed to improve the efficiency of these reactions. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the intermediate and final products.

The pharmacological evaluation of 1-{4-(dimethyl-piperazinyl)-methyl]-propenone has been conducted in various preclinical models to assess its potential therapeutic benefits. Studies have shown that this compound exhibits moderate affinity for serotonin receptors, particularly 5-HT2A and 5-HT6 subtypes. These interactions suggest that it may have applications in the management of conditions such as depression and cognitive disorders. Furthermore, its ability to cross the blood-brain barrier enhances its pharmacological relevance for central nervous system (CNS) drugs.

The structural features of 1-{4-(dimethyl-piperazinyl)-methyl]-propenone also make it an interesting candidate for further derivatization. By modifying either the piperazine or triazole components, researchers can explore new analogs with enhanced potency or selectivity. For instance, replacing one of the methyl groups on the piperazine ring with a halogen atom could introduce additional electronic properties that influence receptor binding affinity. Similarly, altering the substitution pattern on the triazole ring might lead to novel pharmacological profiles.

In conclusion, 1-{4-(dimethyl-piperazinyl)-methyl]-propenone (CAS No: 2308382/26/3) is a structurally complex compound with significant potential in pharmaceutical research. Its unique combination of functional groups and demonstrated biological activity make it a valuable asset in drug discovery efforts aimed at treating neurological disorders. Continued investigation into its synthesis and pharmacological properties will likely yield important insights into its therapeutic applications and mechanisms of action.

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